Chloromethyl phenylacetate Chloromethyl phenylacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14029772
InChI: InChI=1S/C9H9ClO2/c10-7-12-9(11)6-8-4-2-1-3-5-8/h1-5H,6-7H2
SMILES:
Molecular Formula: C9H9ClO2
Molecular Weight: 184.62 g/mol

Chloromethyl phenylacetate

CAS No.:

Cat. No.: VC14029772

Molecular Formula: C9H9ClO2

Molecular Weight: 184.62 g/mol

* For research use only. Not for human or veterinary use.

Chloromethyl phenylacetate -

Specification

Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
IUPAC Name chloromethyl 2-phenylacetate
Standard InChI InChI=1S/C9H9ClO2/c10-7-12-9(11)6-8-4-2-1-3-5-8/h1-5H,6-7H2
Standard InChI Key KFYXXCWHKINEIC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CC(=O)OCCl

Introduction

Chemical Structure and Isomerism

Chloromethyl phenylacetates are aromatic esters with the general formula C10H11ClO2\text{C}_{10}\text{H}_{11}\text{ClO}_2 or C9H9ClO2\text{C}_9\text{H}_9\text{ClO}_2, depending on the substitution pattern. The chloromethyl group (CH2Cl-\text{CH}_2\text{Cl}) and acetate moiety (OAc-\text{OAc}) are attached to the benzene ring at distinct positions, leading to structural isomers that exhibit varying reactivity and physical properties.

Positional Isomers

  • 2-(Chloromethyl)phenyl acetate (CAS 15068-08-3): The chloromethyl group is ortho to the acetate substituent. This isomer has a molecular weight of 184.62 g/mol and a density of 1.2 g/mL at 25°C .

  • 4-(Chloromethyl)phenylacetic acid methyl ester (CAS 95360-33-1): The chloromethyl group is para to the acetic acid methyl ester chain. It has a molecular weight of 198.65 g/mol and a boiling point of 98–100°C at 1.5 mmHg .

The spatial arrangement of functional groups influences intermolecular interactions and steric effects, which in turn affect melting points, solubility, and reaction kinetics. For instance, the ortho isomer’s melting point (32–37°C) is significantly lower than that of the para isomer, reflecting differences in crystal packing efficiency.

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

The synthesis of 4-(chloromethyl)phenylacetic acid methyl ester involves a two-step process:

  • Chlorination of 3-Isochromone: Reacting 3-isochromone with thionyl chloride (SOCl2\text{SOCl}_2) under reflux conditions yields 2-chloromethylphenylacetyl chloride. This step achieves a 95.5% conversion rate after 4 hours .

  • Esterification with Methanol: The acyl chloride intermediate is treated with methanol at 20°C, producing the methyl ester. The reaction is exothermic and requires ice cooling to maintain temperature control .

C10H9O2+SOCl2C10H8ClO2+HCl+SO2\text{C}_{10}\text{H}_9\text{O}_2 + \text{SOCl}_2 \rightarrow \text{C}_{10}\text{H}_8\text{ClO}_2 + \text{HCl} + \text{SO}_2 \uparrow

Industrial Production

Industrial protocols optimize yield and purity through continuous-flow reactors and catalytic systems. For example, the use of radical initiators like azobisisobutyronitrile (AIBN) enhances chlorination efficiency in large-scale syntheses .

Physical and Chemical Properties

Physicochemical Parameters

Property2-(Chloromethyl)phenyl Acetate 4-(Chloromethyl)phenylacetic Acid Methyl Ester
Molecular Weight (g/mol)184.62198.65
Density (g/mL, 25°C)1.21.18 (estimated)
Boiling Point (°C)98–100 (1.5 mmHg)98–100 (1.5 mmHg)
Melting Point (°C)32–37Not reported
Flash Point (°C)>110>110

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at 1740 cm1^{-1} (ester C=O stretch) and 1260 cm1^{-1} (C–O ester linkage) .

  • NMR: 1H^1\text{H} NMR signals at δ 2.35 (s, 3H, CH3_3), 4.60 (s, 2H, CH2_2Cl), and 7.25–7.45 (m, 4H, aromatic) .

Reactivity and Chemical Transformations

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis: Yields chloromethylphenylacetic acid and methanol.

    C10H11ClO2+H2OH+C9H9ClO2+CH3OH\text{C}_{10}\text{H}_{11}\text{ClO}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{C}_9\text{H}_9\text{ClO}_2 + \text{CH}_3\text{OH}
  • Basic Hydrolysis: Produces the sodium salt of chloromethylphenylacetic acid .

Nucleophilic Substitution

The chloromethyl group reacts with nucleophiles (e.g., amines, alkoxides) via an SN2\text{S}_\text{N}2 mechanism:

R–CH2Cl+NH3R–CH2NH2+HCl\text{R–CH}_2\text{Cl} + \text{NH}_3 \rightarrow \text{R–CH}_2\text{NH}_2 + \text{HCl}

This reactivity is exploited to synthesize secondary amines and ethers, which are precursors to pharmaceuticals .

Applications in Organic Synthesis and Industry

Pharmaceutical Intermediates

Chloromethyl phenylacetates are used to synthesize:

  • Antihypertensive Agents: The chloromethyl group facilitates alkylation of amine-containing drugs.

  • Anticancer Compounds: Substitution reactions introduce pharmacophores into aromatic systems .

Agrochemicals

These compounds serve as building blocks for herbicides and fungicides. For example, coupling with thiourea derivatives yields sulfonylurea-based herbicides .

Hazard MitigationRecommended Protocols
Personal Protective EquipmentGloves, goggles, N95 respirator
VentilationUse in fume hoods
Spill ManagementAbsorb with inert material

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